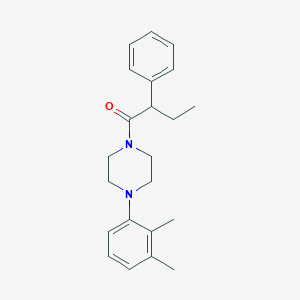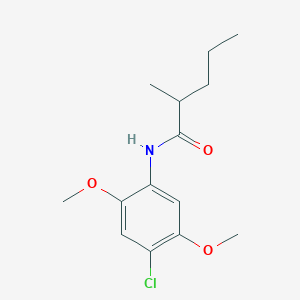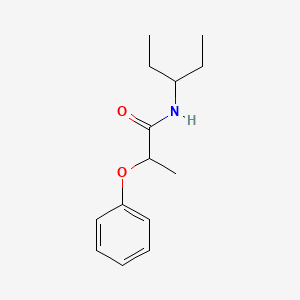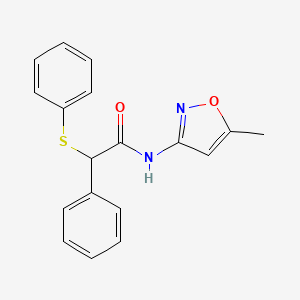![molecular formula C19H28N2O B3951645 N-(4-isopropylphenyl)-1-[(1-methylcyclopropyl)carbonyl]-3-piperidinamine](/img/structure/B3951645.png)
N-(4-isopropylphenyl)-1-[(1-methylcyclopropyl)carbonyl]-3-piperidinamine
Vue d'ensemble
Description
N-(4-isopropylphenyl)-1-[(1-methylcyclopropyl)carbonyl]-3-piperidinamine, also known as IMC-49, is a novel synthetic compound with potential therapeutic applications in the field of neuroscience.
Applications De Recherche Scientifique
N-(4-isopropylphenyl)-1-[(1-methylcyclopropyl)carbonyl]-3-piperidinamine has been primarily studied for its potential application as a modulator of the dopamine system in the brain. Dopamine is a neurotransmitter that plays a crucial role in reward, motivation, and motor control. Abnormalities in the dopamine system have been implicated in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.
Mécanisme D'action
N-(4-isopropylphenyl)-1-[(1-methylcyclopropyl)carbonyl]-3-piperidinamine acts as a selective inhibitor of the dopamine transporter (DAT), a protein that regulates the reuptake of dopamine from the synaptic cleft. By blocking DAT, this compound increases the extracellular levels of dopamine, leading to enhanced dopaminergic neurotransmission. This mechanism of action is similar to that of cocaine and other psychostimulants, but with a lower potential for abuse and addiction.
Biochemical and Physiological Effects
This compound has been shown to increase the release of dopamine in various brain regions, such as the striatum, nucleus accumbens, and prefrontal cortex. This effect is dose-dependent and can be reversed by the administration of a DAT blocker. This compound also enhances the locomotor activity of rodents, suggesting a potential role in the treatment of motor disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-isopropylphenyl)-1-[(1-methylcyclopropyl)carbonyl]-3-piperidinamine has several advantages over other DAT inhibitors, such as cocaine and methylphenidate. It has a longer half-life and a lower potential for abuse and addiction. However, this compound is still a relatively new compound, and its safety and efficacy in humans have not been fully established. Further studies are needed to determine the optimal dosage, administration route, and potential side effects of this compound.
Orientations Futures
N-(4-isopropylphenyl)-1-[(1-methylcyclopropyl)carbonyl]-3-piperidinamine has several potential applications in the field of neuroscience. It could be used as a research tool to investigate the role of dopamine in various neurological and psychiatric disorders. It could also be developed as a therapeutic agent for the treatment of motor disorders, such as Parkinson's disease, and addiction. Moreover, this compound could be modified to improve its selectivity and potency, or to target other neurotransmitter systems, such as the serotonin and norepinephrine systems.
Conclusion
In conclusion, this compound is a novel synthetic compound with potential therapeutic applications in the field of neuroscience. It acts as a selective inhibitor of the dopamine transporter, leading to enhanced dopaminergic neurotransmission. This compound has several advantages over other DAT inhibitors, but its safety and efficacy in humans have not been fully established. Further studies are needed to determine its potential applications and limitations.
Propriétés
IUPAC Name |
(1-methylcyclopropyl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-14(2)15-6-8-16(9-7-15)20-17-5-4-12-21(13-17)18(22)19(3)10-11-19/h6-9,14,17,20H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGMDXWDOPYGFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cyclopentyl 4-{[3-(acetylamino)butanoyl]amino}benzoate](/img/structure/B3951562.png)
![3-isopropyl-N-{3-methoxy-4-[(3-methylbutanoyl)amino]phenyl}isoxazole-5-carboxamide](/img/structure/B3951576.png)
![4-benzyl-1-{2-[4-(methoxymethyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B3951582.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-N'-(2-methylphenyl)malonamide](/img/structure/B3951593.png)
![methyl 3-{[(2-methoxy-1-methylethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B3951595.png)



![2-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3951624.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B3951631.png)

![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B3951642.png)
